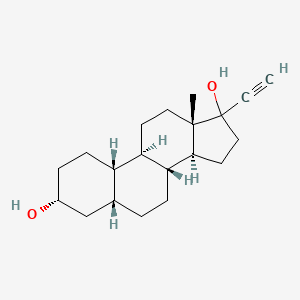

19-Norpregn-20-yne-3,17-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20?/m1/s1 |

InChI Key |

DPDZKJQFRFZZCW-XLXOIOBMSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2(C#C)O)O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |

Synonyms |

17-ethynyl-5-estrane-3,17-diol 17-ethynyl-5-estrane-3,17-diol, (17alpha)-isomer 17-ethynyl-5-estrane-3,17-diol, (3alpha,5alpha,17alpha)-isomer 17-ethynyl-5-estrane-3,17-diol, (3beta,5alpha,17alpha)-isomer 17-ethynyl-5-estrane-3,17-diol, (3beta,5beta,17alpha)-isomer 19-norpregn-20-yne-3,17-diol tetrahydronorethindrone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 19 Norpregn 20 Yne 3,17 Diol

Total Synthesis Approaches to the 19-Norpregnane Core

The synthesis of the 19-norpregnane skeleton is a foundational aspect of producing 19-Norpregn-20-yne-3,17-diol and related compounds. Both multi-step pathways from established steroid precursors and stereoselective strategies are employed to achieve this core structure.

Multi-Step Pathways from Established Precursors

A common and well-established method for synthesizing 19-norpregnane derivatives involves utilizing readily available steroid precursors. ontosight.aismolecule.com Estr-4-ene-3,17-dione is a notable starting material for the convenient, multi-gram scale synthesis of 5β,17α-19-norpregn-20-yne-3β,17-diol and its 3α-epimer. nih.govcapes.gov.br

Historically, the synthesis of 19-nor steroids has roots in the degradation of naturally occurring steroids like diosgenin (B1670711). smolecule.com The Marker degradation process was a pivotal development that enabled the conversion of diosgenin into progesterone (B1679170), which could then be further modified to 19-norprogesterone (B1209251). smolecule.com These classical routes often involved numerous steps, including selective demethylation at the C-19 position, which could be achieved through photochemical reactions or oxidative degradation techniques. smolecule.com

More contemporary approaches focus on improving efficiency and yield. For instance, the reduction of estradiol (B170435) methyl ether using an improved lithium-ammonium procedure can produce the dihydro derivative in excellent yields, which can then be converted to 19-nortestosterone and subsequently 19-nor-4-androstene-3,17-dione. researchgate.net Total synthesis strategies have also been developed, such as the stereoselective cyclization of a tetraenol to form a tetracyclic intermediate that can be converted to dl-19-nor-16,17-dehydroprogesterone. nih.gov

| Starting Material | Key Transformation(s) | Target Core Structure | Reference(s) |

| Estr-4-ene-3,17-dione | Multi-step synthesis | 5β,17α-19-norpregnane | nih.govcapes.gov.br |

| Diosgenin | Marker degradation, selective demethylation | 19-norprogesterone | smolecule.com |

| Estradiol methyl ether | Lithium-ammonium reduction, oxidation | 19-nor-4-androstene-3,17-dione | researchgate.net |

| dl-2-(7,11-Dimethyl-3,7,11-trans,trans-dodecatrienyl)-3-methyl-cyclopent-2-enol | Stereoselective cyclization, oxidative cleavage, aldol (B89426) cyclization | dl-19-nor-16,17-dehydroprogesterone | nih.gov |

Stereoselective Synthesis Strategies and Asymmetric Approaches

Achieving the correct stereochemistry is paramount in steroid synthesis due to its profound impact on biological activity. Stereoselective synthesis strategies are therefore crucial for producing specific isomers of 19-norpregnane derivatives. ontosight.ai

For instance, the synthesis of both 5β,17α-19-norpregn-20-yne-3β,17-diol and its 3α,17α-diol isomer from estr-4-ene-3,17-dione highlights the importance of controlling stereochemistry at multiple centers. nih.govcapes.gov.br Asymmetric approaches are of particular interest when creating chiral centers, such as those that arise from the alkynylation of unsymmetrical ketones. wikipedia.org

Functional Group Interconversions at C-3 and C-17 Positions

Once the 19-norpregnane core is established, the introduction and modification of functional groups at the C-3 and C-17 positions are necessary to arrive at this compound.

Alkynylation Reactions

A key step in the synthesis of this compound is the introduction of the ethynyl (B1212043) group at the C-17 position. This is typically achieved through an alkynylation reaction, specifically the ethynylation of a 17-keto steroid. wikipedia.orggoogle.com This reaction involves the addition of a metal acetylide to the carbonyl group at C-17, forming a propargylic alcohol. wikipedia.org

The choice of reagent and reaction conditions is critical for the success of the ethynylation. Lithium acetylide, often generated in situ from acetylene (B1199291) and an organolithium reagent like n-butyllithium, is a common choice. wikipedia.org The reaction is typically carried out at low temperatures to ensure selectivity. wikipedia.org For instance, the ethynylation of 17-keto steroids to produce commercially important 17α-ethynyl-17β-hydroxy steroids is a well-established process. google.comwipo.int

Modifications to the standard alkynylation procedure exist, such as the use of silyl-protected lithium acetylides followed by desilylation, which can offer advantages in certain contexts. google.comwipo.int

| Substrate | Reagent(s) | Product | Reference(s) |

| 17-Keto steroid | Lithium acetylide | 17α-ethynyl-17β-hydroxy steroid | wikipedia.orggoogle.com |

| 17-Keto steroid | Silyl-protected lithium acetylide, then desilylation agent | 17α-ethynyl-17β-hydroxy steroid | google.comwipo.int |

Derivatization to Esters and Ethers

While the target compound is a diol, the hydroxyl groups at C-3 and C-17 can be derivatized to form esters and ethers. ontosight.ai These derivatives can serve as protecting groups during synthesis or can be final products themselves with modified properties. For example, the hydroxyl groups can be acetylated to form acetate (B1210297) esters. nih.gov The formation of methyl ethers is also a common transformation in steroid chemistry. researchgate.net These reactions typically involve standard organic chemistry methodologies for esterification and etherification.

Modifications of the Steroid Nucleus

Beyond the core synthesis and functional group interconversions, modifications to the steroid nucleus itself can be undertaken to produce a wider array of analogues. While not directly part of the synthesis of this compound, these modifications are relevant to the broader chemistry of 19-norpregnanes.

The removal of the C-19 methyl group is the defining feature of 19-nor steroids. mdpi.com However, other parts of the steroid nucleus can also be altered. For example, the introduction of substituents at various positions or the alteration of the ring structure itself can lead to novel compounds. mdpi.com The synthesis of steroids with "unnatural" configurations, such as those with a 9β,10α-stereochemistry (retro-steroids), has been an area of research aimed at exploring structure-activity relationships. journals.co.za These modifications often require sophisticated synthetic strategies to control the stereochemistry and regiochemistry of the transformations. journals.co.za

Ring System Alterations and Aromatization

The transformation of the steroidal ring system, particularly through aromatization, is a key area of investigation. Aromatization is a process that converts the A-ring of a steroid into an aromatic ring, a reaction catalyzed by the enzyme aromatase. nih.gov This process is crucial in the biosynthesis of estrogens from androgens. nih.gov

Research indicates that the presence of a 17α-ethynyl group can significantly influence the aromatization process. Studies have shown that this substituent can completely block the action of the aromatase enzyme, thereby preventing the aromatization of the steroid's A-ring. hormonebalance.org This inhibitory effect is a critical factor in the design of synthetic steroids. hormonebalance.org For instance, while compounds like testosterone (B1683101) and 19-nortestosterone (nandrolone) are readily aromatized, norethisterone, which contains a 17α-ethynyl group, is not. hormonebalance.org

The aromatization process itself involves a sequence of three oxidative steps at the C19-methyl group, ultimately leading to the formation of a phenolic A-ring and formic acid. hormonebalance.org It has been suggested that 19-norsteroids might act as irreversible inhibitors of aromatase. hormonebalance.org The conversion of some 19-norprogestins to their corresponding aromatic A-ring derivatives has been observed, though the clinical significance can vary. hormonebalance.org

Introduction of Additional Substituents (e.g., alkyl, halogen)

The introduction of various substituents onto the 19-norpregnane skeleton allows for the creation of a diverse range of derivatives with modified properties.

Alkylation: The addition of alkyl groups, such as a methyl group at the 7α-position, has been explored. researchgate.net For example, the synthesis of 7α-methyl-19-norpregnane derivatives often involves a copper-catalyzed conjugate addition of a methyl group. researchgate.net The introduction of a 7α-methyl substituent does not appear to inhibit aromatization. hormonebalance.org

Halogenation: The incorporation of halogen atoms can also be achieved. For instance, photosensitized oxygenation of 11β-chloro-17α-19-norpregn-4-en-20-yn-17-ol leads to the formation of hydroxylated products, demonstrating that reactions can be carried out on a halogenated steroid nucleus. researchgate.net

Esterification and Etherification: Hydroxyl groups on the steroid can be converted to esters or ethers. Acetate esters are common derivatives, such as in 19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 3,17-diacetate. fda.gov The introduction of a 3-isopropylsulfonyloxy group is another example of modification at the 3-position. ontosight.ai

Other Modifications: Derivatization can also involve the formation of acetals. For instance, the 3-keto group can be protected as a dimethyl acetal (B89532) during a synthetic sequence. researchgate.net Furthermore, complex side chains can be introduced, as seen in the case of 17α-20Ζ-21-[(4-amino)phenyl]-19-norpregna-1,3,5(10),20-tetraene-3,17β-diol.

The following table summarizes some key derivatives and their modifications:

| Derivative Name | Modification | Reference |

| 5β,17α-19-norpregn-20-yne-3β,17-diol | Stereoisomer of the parent compound | nih.gov |

| 5β,17α-19-norpregn-20-yne-3α,17-diol | Stereoisomer of the parent compound | nih.gov |

| (3α,7α,17α)-7-methyl-19-norpregn-5(10)-en-20-yne-3,17-diol | 7α-methyl substituent | hormonebalance.org |

| 19-Nor-17alpha-pregna-1,3,5(10),6-tetraen-20-yne-3,17-diol | Additional double bond at C6-C7 | lgcstandards.com |

| 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 3,17-diacetate | Acetylation of both hydroxyl groups | fda.gov |

| 19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 3-(2-propanesulfonate) | Propanesulfonate group at C3 | ontosight.ai |

Purification and Isolation Techniques in Synthetic Schemes

The purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure the final product's purity. Various chromatographic and analytical techniques are employed for this purpose.

A common approach involves the use of column chromatography to separate the desired compound from reaction byproducts and unreacted starting materials. The choice of solvent system and stationary phase is crucial for achieving good separation.

For the analysis and characterization of these compounds, several methods are utilized:

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is used for the determination of steroid hormones in various matrices. nemi.gov Prior to analysis, the samples often undergo a chemical derivatization step, for example, with N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA), to increase their volatility and improve their chromatographic behavior. nemi.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the structural confirmation of steroid derivatives, particularly for analyzing products of aromatization reactions. hormonebalance.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of the synthesized compounds. synthinkchemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. synthinkchemicals.com

The isolation of specific stereoisomers, such as 5β,17α-19-norpregn-20-yne-3β,17-diol and 5β,17α-19-norpregn-20-yne-3α,17-diol, from a synthesis starting from estr-4-ene-3,17-dione highlights the importance of precise purification methods to obtain specific, well-characterized metabolites. nih.govcapes.gov.br

The following table lists the analytical techniques and their applications in the context of this compound synthesis and characterization.

| Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Determination and quantification of steroids, often after derivatization. | nemi.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural confirmation of reaction products, especially in aromatization studies. | hormonebalance.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. | synthinkchemicals.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of synthesized compounds. | synthinkchemicals.com |

Advanced Structural Characterization and Stereochemical Analysis of 19 Norpregn 20 Yne 3,17 Diol and Its Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 19-Norpregn-20-yne-3,17-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H-NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, the ¹H-NMR spectrum reveals characteristic signals for the ethynyl (B1212043) proton, hydroxyl protons, and the complex array of protons within the steroidal nucleus. The chemical shifts, signal multiplicities (splitting patterns), and integration values are all crucial for assigning specific protons to their positions in the structure. For instance, in a derivative like (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, the aromatic protons of the A-ring would appear in a distinct downfield region compared to the aliphatic protons of the other rings. medchemexpress.com

¹³C-NMR (Carbon-13 NMR): Complementing ¹H-NMR, ¹³C-NMR spectroscopy provides a count of the number of unique carbon atoms and information about their chemical environment. Key signals in the ¹³C-NMR spectrum of this compound and its derivatives include those for the two carbons of the ethynyl group, carbons bearing hydroxyl groups, and the various sp² and sp³ hybridized carbons of the steroid core. For example, the acetylenic carbons typically resonate in a specific range, aiding in their unambiguous identification. researchgate.net

2D-NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide correlational data that helps to piece together the molecular puzzle. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive C-H assignments. These advanced techniques are invaluable for confirming the complex stereochemistry and connectivity of the steroidal framework. synthinkchemicals.com

Comprehensive analysis of NMR data is often sufficient to confirm the structure of known derivatives and to elucidate the structure of new, related compounds. researchgate.netlgcstandards.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound and its derivatives, MS analysis provides the precise molecular mass, confirming the molecular formula. lgcstandards.com For example, the monoisotopic mass of this compound (C₂₀H₃₀O₂) is approximately 302.22 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements, further solidifying the elemental composition.

The fragmentation patterns observed in the mass spectrum are also highly informative. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragments can be used to deduce the presence of specific structural motifs. For instance, the loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols. Analysis of these patterns helps to confirm the presence and location of functional groups like hydroxyls and the ethynyl group. Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly useful combination for analyzing complex mixtures and identifying metabolites or impurities of these compounds. medchemexpress.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum shows characteristic peaks corresponding to different functional groups.

For this compound, the IR spectrum would exhibit key absorption bands confirming its structure. researchgate.net These include:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.

A sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne.

A peak in the region of 2100-2260 cm⁻¹ due to the C≡C triple bond stretch of the ethynyl group.

Multiple bands in the C-H stretching region (2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which are characteristic of the steroid's carbon skeleton.

The presence and position of these bands provide strong evidence for the key functional groups within the molecule. If the spectrum of a sample is concordant with a reference spectrum, it serves as a method of identification. who.intwho.int

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light.

For this compound itself, which lacks extensive conjugation, the UV-Vis absorption is not particularly strong or characteristic. However, for derivatives that contain conjugated systems, such as an aromatic A-ring in ethinylestradiol, UV-Vis spectroscopy becomes a valuable tool. brieflands.com Ethinylestradiol, or 19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol, exhibits a characteristic UV absorption maximum due to its phenolic A-ring. brieflands.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be used for quantitative analysis and to provide evidence for the aromatic nature of the A-ring. who.intbrieflands.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers within the molecule. researchgate.net

For complex molecules like this compound and its derivatives, which have multiple stereocenters, X-ray crystallography provides unambiguous proof of their configuration. rcsb.org The resulting crystal structure also reveals how the molecules are arranged in the solid state, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the solid. researchgate.net For example, X-ray diffraction studies on derivatives have detailed the conformations of the steroid rings (e.g., chair, half-chair) and the spatial arrangement of substituents. researchgate.net

Polymorphism and Solvate Formation in Crystalline Forms

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Solvates are crystalline forms that incorporate solvent molecules into their lattice structure. who.int

The existence of polymorphs and solvates can have a significant impact on the physical properties of a compound, including its melting point, solubility, and stability. justia.com For example, a derivative, ethinylestradiol, is known to exhibit polymorphism and form various solvates with solvents like dioxane, ethanol, and acetonitrile (B52724). researchgate.net The investigation of these different crystalline forms is important, as changes in the solid-state structure can affect the compound's behavior. researchgate.netjustia.com The formation of solvates is often driven by the molecule's inability to pack efficiently on its own, with solvent molecules filling voids and participating in intermolecular interactions like hydrogen bonding. researchgate.net

Table of Spectroscopic and Crystallographic Data for this compound and its Derivatives

| Technique | Observation | Interpretation |

| ¹H-NMR | Signals for ethynyl, hydroxyl, and steroidal protons | Confirms hydrogen framework and chemical environments |

| ¹³C-NMR | Resonances for acetylenic, hydroxyl-bearing, and skeletal carbons | Indicates the number and type of carbon atoms |

| Mass Spectrometry | Molecular ion peak and specific fragmentation patterns | Determines molecular weight and structural motifs |

| IR Spectroscopy | Absorption bands for O-H, ≡C-H, and C≡C bonds | Identifies key functional groups |

| UV-Vis Spectroscopy | Characteristic absorption for conjugated systems (e.g., aromatic ring) | Detects the presence of chromophores |

| X-ray Crystallography | Diffraction pattern from a single crystal | Provides absolute stereochemistry and crystal packing |

Investigation of Pseudopolymorphs and Anhydrates

The ability of a compound to crystallize in different forms, known as polymorphism, is a critical factor in drug development. These different forms can be pure polymorphs (different crystal lattices of the same compound) or pseudopolymorphs, which include solvates and hydrates where solvent molecules are incorporated into the crystal structure. ru.nl

For the specific derivative (17α)-19-norpregna-1,3,5-(10)-trien-20-yne-3,17-diol, also known as ethinyl estradiol (B170435), extensive research has been conducted to explore its (pseudo)polymorphism. researchgate.net These investigations have revealed that this compound readily forms various pseudopolymorphs. researchgate.net One of the earliest identified and well-described forms is a hemihydrate, which incorporates water into its crystal lattice. ru.nl

Despite comprehensive crystallization experiments using a wide array of solvents and conditions, no true polymorph of the ethinyl estradiol anhydrate (a crystal form completely free of solvent) has been found. researchgate.net This suggests that the anhydrous form is likely stable in a single crystalline arrangement or that the energy barriers to forming other polymorphs are prohibitively high under typical experimental conditions. The solid-state behavior is thus dominated by the formation of solvates. ru.nlresearchgate.net

Influence of Crystallization Solvents on Solvate Structures

The choice of solvent during crystallization is a determining factor in the formation of solvates, as the solvent molecules can become an integral part of the crystal lattice. who.int The molecular properties of the solvent, particularly its ability to act as a hydrogen bond donor or acceptor, influence its interaction with the drug molecule. researchgate.net

In the case of ethinyl estradiol, systematic crystallization studies have successfully produced a variety of solvates, each with a unique crystal structure dictated by the included solvent. researchgate.net Research has led to the characterization of four new solvate crystal structures containing dioxane, nitromethane, ethanol, or dimethylformamide. researchgate.net Furthermore, the crystal structures of previously known solvates, including the hemihydrate, methanolate, and an acetonitrile solvate, were redetermined to precisely locate the positions of hydrogen atoms, providing a more detailed understanding of the hydrogen-bonding networks that stabilize these structures. researchgate.net

The propensity of ethinyl estradiol to form numerous solvates is primarily attributed to its molecular structure, which features strong hydrogen bond donors (the two hydroxyl groups) and acceptors. It forms solvates predominantly with solvents that have hydrogen-bond accepting capabilities or both accepting and donating properties. researchgate.net

Table 1: Influence of Crystallization Solvent on Ethinyl Estradiol Solvate Formation

| Crystallization Solvent | Resulting Solvate Form | Status |

| Water | Hemihydrate | Structure Redetermined researchgate.net |

| Methanol | Methanolate | Structure Redetermined researchgate.net |

| Acetonitrile | Acetonitrile Solvate | Structure Redetermined researchgate.net |

| Dioxane | Dioxane Solvate | New Structure Determined researchgate.net |

| Nitromethane | Nitromethane Solvate | New Structure Determined researchgate.net |

| Ethanol | Ethanol Solvate | New Structure Determined researchgate.net |

| Dimethylformamide | Dimethylformamide Solvate | New Structure Determined researchgate.net |

Isomeric Forms and Their Characterization (e.g., α/β configurations, double bond isomers)

The biological activity of steroids is highly dependent on their three-dimensional structure. Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles. The isomeric landscape of this compound includes stereoisomers, which differ in the spatial orientation of atoms, and constitutional isomers, where atoms are connected in a different order (such as in double bond isomers).

Stereoisomers (α/β Configurations)

In steroid nomenclature, the stereochemistry at chiral centers is denoted by α (bonds projecting below the plane of the steroid ring system, often shown as dashed lines) and β (bonds projecting above the plane, shown as wedged lines). acs.org The 19-norpregnane skeleton has several chiral centers, leading to a large number of possible stereoisomers. fda.gov

The 17α-ethynyl group is a common feature in many synthetic progestins and is crucial for their activity. hormonebalance.org Consequently, the (17α)-configuration of this compound is of significant interest. epa.gov However, many other stereoisomers exist, some of which are identified as related substances or metabolites. For instance, metabolites of the related compound norethisterone include 17α-ethynyl-5β-estrane-3α,17β-diol and 17α-ethynyl-5α-estrane-3β,17β-diol, demonstrating different α/β configurations at both the C3 and C5 positions. ebi.ac.uk Other documented isomers include those with varied stereochemistry at other ring positions, such as the (8α)-isomer and the (9β,17α)-isomer of ethinyl estradiol. pharmacompass.com

Double Bond Isomers

The position of double bonds within the steroid nucleus defines another class of isomers. Shifting a double bond can significantly alter the shape and electronic properties of the molecule. nih.gov Several double bond isomers of this compound and its derivatives have been identified. These are often found as impurities or degradation products in synthetic preparations. who.intcymitquimica.com

Examples include:

19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol : An isomer with an additional double bond between C9 and C11. who.intcymitquimica.com

19-Nor-17alpha-pregna-1,3,5(10),6-tetraen-20-yne-3,17-diol : Features an added double bond between C6 and C7. lgcstandards.com

(17alpha)-19-Norpregna-3,5-dien-20-yne-3,17-diol 3,17-Diacetate : A diacetate derivative with a conjugated diene system at C3-C4 and C5-C6. lgcstandards.com

Characterization

The separation and identification of these closely related isomers require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a standard method used to separate different isomers and impurities from the main compound. who.int The structural elucidation and definitive confirmation of stereochemistry are typically achieved through advanced spectroscopic methods. One- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, such as COSY, HMQC, HMBC, and particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the precise spatial relationships between atoms and thus confirming the α/β configurations of substituents. researchgate.net

Table 2: Examples of Isomeric Forms of this compound and Related Derivatives

| Isomer Type | Compound Name / Description | Key Structural Feature |

| Stereoisomer | (17α)-19-Norpregn-20-yne-3,17-diol | Ethynyl group has α-configuration at C17 epa.gov |

| Stereoisomer | Ethinyl Estradiol, (8α)-isomer | Steric configuration at C8 is α pharmacompass.com |

| Stereoisomer | Ethinyl Estradiol, (9β,17α)-isomer | Steric configuration is β at C9 and α at C17 pharmacompass.com |

| Stereoisomer | 17α-ethynyl-5β-estrane-3α,17β-diol | α-configuration at C3, β at C5 ebi.ac.uk |

| Double Bond Isomer | 19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol | Additional double bond at C9-C11 who.intcymitquimica.com |

| Double Bond Isomer | 19-Nor-17α-pregna-1,3,5(10),6-tetraen-20-yne-3,17-diol | Additional double bond at C6-C7 lgcstandards.com |

| Double Bond Isomer | (17α)-19-Norpregna-3,5-dien-20-yne-3,17-diol | Conjugated double bonds at C3-C4 and C5-C6 lgcstandards.com |

Molecular and Cellular Mechanisms of Action of 19 Norpregn 20 Yne 3,17 Diol in Research Models

Estrogen Receptor Binding and Activation Studies

19-Norpregn-20-yne-3,17-diol, a synthetic steroid, exerts its biological effects primarily through interaction with estrogen receptors (ERs). These nuclear receptors, which exist as two main subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), are ligand-dependent transcription factors that mediate the physiological and pharmacological actions of estrogens. researchgate.net

The affinity with which this compound binds to ERα and ERβ is a critical determinant of its potency. Research indicates that this compound, also known as ethinylestradiol, targets both ERα and ERβ isoforms. fda.gov Studies comparing its binding affinity to that of the endogenous estrogen, 17β-estradiol, have been conducted. For instance, derivatives of this compound, such as 17α,Z-(4-substituted-phenyl)vinyl estradiol (B170435) derivatives, showed significant relative binding affinities (RBAs) for ERα, ranging from 9-57% of estradiol's affinity. nih.gov The parent compound in that series, phenylvinyl estradiol, had an RBA of 66%. nih.gov

While both ER subtypes are present in human breast cancer, their differential expression in various tissues allows for the development of subtype-selective ligands. researchgate.net Some research suggests that while the endogenous hormone 17-β estradiol (E2) binds slightly more strongly to ERα than to ERβ, certain synthetic derivatives can show a preference for ERβ over ERα. biorxiv.org The introduction of substituents, such as an 11β-methoxy group, into the steroidal structure is a known strategy to increase in vivo potency. researchgate.net

| Compound | Relative Binding Affinity (RBA) to ERα (%) | Reference |

|---|---|---|

| Estradiol | 100 | nih.gov |

| Phenylvinyl Estradiol | 66 | nih.gov |

| 17α,Z-(4-substituted-phenyl)vinyl Estradiol Derivatives | 9-57 | nih.gov |

The binding of a ligand to an estrogen receptor induces specific conformational changes in the receptor's structure. researchgate.net This alteration, particularly within the ligand-binding domain (LBD), is fundamental to the receptor's subsequent actions. ulisboa.pt The specific shape the receptor adopts determines whether it will recruit coactivator or corepressor proteins, thereby dictating an agonistic (activating) or antagonistic (inhibiting) response. researchgate.net

Different ligands can induce distinct ER conformations, leading to a dramatic difference in the topology of the receptor surface between an agonist-bound and an antagonist-bound state. researchgate.net For example, studies on related vinyl estradiol derivatives showed that they acted as full agonists, indicating they form estrogen-like complexes with the ERα hormone-binding domain (ERα-HBD). nih.gov Molecular modeling and comparison between different isomers suggest that even small differences in how ligands are complexed within the ERα-HBD can lead to differing structure-activity relationships. nih.gov These ligand-induced conformational changes are also crucial for the receptor's ability to dimerize and bind to specific DNA sequences known as estrogen response elements (EREs) in the regulatory regions of target genes. ulisboa.pt

Downstream Molecular Signaling Pathways

Once activated by a ligand like this compound, the estrogen receptor complex binds to DNA and regulates the transcription of target genes. This activity has been demonstrated in various in vitro models, such as human breast cancer cell lines (e.g., MCF-7) and endometrial cancer cell lines (e.g., Ishikawa). researchgate.neteur.nl

In studies involving the related compound tibolone (B1683150), its estrogenic metabolites, 3α-OH-tibolone and 3β-OH-tibolone, which are structurally similar to this compound, were shown to bind to estrogen receptors and exert estrogenic effects. eur.nlnih.gov In progesterone (B1679170) receptor-expressing Ishikawa cells, researchers have studied the regulation of specific genes as early markers of hormonal action. For instance, the expression of genes for insulin-like growth factor-binding protein 3 (IGFBP-3) and fibronectin were evaluated as early progesterone-regulated genes. oup.com The ability of a compound to modulate the expression of such target genes in a cell-based assay confirms its interaction with the receptor and its influence on downstream signaling. researchgate.net

The regulation of gene expression directly leads to the modulation of protein synthesis, which in turn mediates the ultimate cellular response. Ethinyl estradiol, as a synthetic estrogen, is known to regulate fertility by suppressing the secretion of follicle-stimulating hormone (FSH). fda.gov

In cancer cell lines, these cellular responses often manifest as changes in cell proliferation. For example, new derivatives of 3,20-dihydroxy-19-norpregna-1,3,5(10)-trienes have been shown to exhibit cytotoxicity against MCF-7 breast cancer cells. nih.gov In studies on endometrial cancer cells, the metabolites of tibolone were investigated for their effects on cell growth. eur.nl The Δ4-isomer of tibolone, which has progestogenic properties, was found to cause significant growth inhibition in progesterone-sensitive endometrial cancer cells. eur.nloup.com This highlights how different steroid receptor interactions can lead to distinct cellular outcomes, with estrogenic activity often being associated with proliferation in certain tissues, while progestagenic activity can be inhibitory.

Interactions with Other Steroid Hormone Receptors (e.g., Progesterone Receptor, Androgen Receptor)

While this compound is primarily characterized by its estrogenic activity, the potential for cross-reactivity with other steroid hormone receptors, such as the progesterone receptor (PR) and androgen receptor (AR), is a key aspect of its pharmacological profile.

The metabolites of the synthetic steroid tibolone provide a useful research model for understanding these interactions. Tibolone is metabolized into three main compounds: 3α-hydroxytibolone and 3β-hydroxytibolone, which bind exclusively to the estrogen receptor, and a Δ4-isomer that binds to the progesterone and androgen receptors but not the ER. eur.nlnih.gov This demonstrates a clear separation of receptor activity based on metabolic conversion. The Δ4-isomer (Δ4-tibolone) shows affinity for both the PR and AR. hormonebalance.org Similarly, norethisterone, another related synthetic progestin, has a metabolite (3alpha,5alpha-Tetrahydronorethisterone) that acts as an agonist for the progesterone receptor and also shows some activity at the androgen receptor. These findings in related compounds suggest that while this compound itself is highly specific for estrogen receptors, its broader family of 19-norpregnane derivatives can interact with a wider range of steroid receptors.

| Compound/Metabolite | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Reference |

|---|---|---|---|---|

| 3α-hydroxytibolone | Binds | Does not bind | Does not bind | nih.gov |

| 3β-hydroxytibolone | Binds | Does not bind | Does not bind | nih.gov |

| Δ4-tibolone | Does not bind | Binds | Binds | nih.govhormonebalance.org |

Biochemical Effects on Enzymatic Systems

The biochemical influence of this compound is significantly characterized by its interactions with key enzymes involved in steroid metabolism. These interactions determine its potential for conversion into other hormonally active or inactive compounds, thereby modulating the steroidogenic environment at a molecular level.

Aromatase (cytochrome P450 19A1) is a critical enzyme responsible for the conversion of androgens into estrogens through the aromatization of the A-ring of the steroid. The potential for 19-norsteroids to be substrates for or modulators of aromatase is of significant interest. Research indicates that the specific molecular structure of this compound, particularly the presence of a 17α-ethynyl group, plays a decisive role in its interaction with aromatase.

Studies using human recombinant aromatase have shown that the 17α-ethynyl substitution effectively prevents the aromatization of 19-norsteroids. hormonebalance.org For instance, norethisterone (17α-ethynyl-19-nortestosterone), a compound structurally very similar to this compound, was not aromatized in this in vitro system. hormonebalance.org This suggests that this compound is not a direct substrate for conversion into an estrogenic compound with a phenolic A-ring. hormonebalance.orgdrugbank.com

However, in vivo metabolic studies have reported a very minor conversion of norethisterone to the highly potent estrogen, ethinylestradiol, at a rate of approximately 0.35%. wikipedia.org This conversion is believed to occur in the liver and is catalyzed by aromatase. wikipedia.org While this pathway exists, the conversion rate is considered very low. wikipedia.org The structural feature of the 17α-ethynyl group is a primary determinant in preventing significant aromatization. hormonebalance.org

Table 1: Aromatization of this compound and Related Steroids

| Compound | Structural Feature | Aromatase Interaction | Reference |

|---|---|---|---|

| This compound | 17α-ethynyl group | Not expected to be a significant substrate for aromatase. | hormonebalance.orgdrugbank.com |

| Norethisterone (NET) | 17α-ethynyl group | Not aromatized by human recombinant aromatase; very low (0.35%) in vivo conversion to ethinylestradiol reported. | hormonebalance.orgwikipedia.org |

| Testosterone (B1683101) (T) | 17β-hydroxyl, C19-methyl | Readily converted to estradiol. | hormonebalance.org |

| 19-Nortestosterone (Nandrolone) | 17β-hydroxyl, no C19-methyl | Completely converted to its A-ring aromatic form. | hormonebalance.org |

This compound interacts significantly with a range of steroid-modifying enzymes that are crucial for the activation, inactivation, and metabolism of steroid hormones. These enzymes include 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).

The metabolism of the related compound norethisterone involves both 5α- and 5β-reductases, which reduce the double bond in the A-ring, and 3α- and 3β-HSDs, which interconvert keto and hydroxyl groups at the C-3 position. wikipedia.org This results in the formation of various dihydronorethisterone and tetrahydronorethisterone isomers, which generally have diminished or no hormonal activity. wikipedia.org As this compound already possesses a 3-hydroxyl group, it is itself a product of such enzymatic action on a 3-keto precursor and may be subject to further metabolism by these enzymes.

The 3α- and 3β-HSDs are part of the aldo-keto reductase (AKR) superfamily, specifically isoforms AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.govresearchgate.net These enzymes are responsible for the reduction of 3-ketosteroids. researchgate.net For example, they are involved in the metabolism of the synthetic steroid tibolone, a 19-norpregnane derivative, converting it into its estrogenic 3α- and 3β-hydroxy metabolites. annualreviews.org Specifically, AKR1C1 and AKR1C2 primarily form 3β-hydroxytibolone, while the liver-specific AKR1C4 is associated with the formation of 3α-hydroxytibolone. annualreviews.org This demonstrates that 19-norpregnane structures are key substrates for these enzymes, which play a pivotal role in their metabolic activation. annualreviews.orguu.nl

Table 2: Interaction of 19-Norpregnane Derivatives with Steroid-Modifying Enzymes

| Enzyme | Function | Effect on 19-Norpregnane Structures | Reference |

|---|---|---|---|

| 5α-Reductase | Reduces the C4-C5 double bond. | Metabolizes norethisterone to 5α-dihydronorethisterone. | wikipedia.org |

| 5β-Reductase | Reduces the C4-C5 double bond. | Metabolizes norethisterone to 5β-dihydronorethisterone. | wikipedia.org |

| 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2, AKR1C4) | Reduces a 3-keto group to a 3α-hydroxyl group. | Metabolizes tibolone to 3α-hydroxytibolone. | annualreviews.org |

| 3β-Hydroxysteroid Dehydrogenase (e.g., AKR1C1) | Reduces a 3-keto group to a 3β-hydroxyl group. | Metabolizes tibolone to 3β-hydroxytibolone. | annualreviews.org |

Cellular Effects in Model Systems (e.g., cell lines, primary cell cultures)

The effects of this compound at the cellular level are best understood by examining studies of related compounds in various cell culture models. These studies highlight the potential for this class of steroids to influence fundamental cellular processes like proliferation and to maintain local hormonal balance.

Derivatives of 19-norpregnane have demonstrated significant effects on cell proliferation and survival in various model systems, particularly in hormone-sensitive cancer cell lines.

For instance, a novel 19-norpregnane derivative, APVE(2), was found to induce high levels of cell death via apoptosis in prostate cancer cell lines (LNCaP, PC3, and DU145) at low nanomolar concentrations. This suggests a potent anti-proliferative capability for certain compounds within this steroid family.

In the context of endometrial cells, the metabolic products of the 19-norsteroid tibolone have shown clear effects on cell growth. In progesterone receptor-positive endometrial cancer cells (PRAB-36), tibolone and its metabolites caused a significant reduction in cell proliferation. eur.nl The progestagenic metabolite of tibolone, in particular, is implicated in suppressing estrogen-induced proliferation in the endometrium. uu.nl Given that this compound is a metabolite-like structure, it is plausible that it could exert similar anti-proliferative effects in hormone-responsive tissues.

Table 3: Effects of 19-Norpregnane Derivatives on Cell Proliferation in Model Systems

| Compound/Metabolite | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| APVE(2) (a 19-norpregnane derivative) | LNCaP, PC3, DU145 (Prostate Cancer) | Induction of apoptosis; high level of cell death. | |

| Tibolone and its metabolites | PRAB-36 (Endometrial Cancer) | Significant reduction of cell growth. | eur.nl |

| Progestogenic Δ4-isomer of Tibolone | Human Endometrium | Suppresses estrogenic action and proliferation. | uu.nl |

A key aspect of the action of 19-norpregnane derivatives is their ability to contribute to hormone homeostasis at the cellular and tissue level. This is largely achieved through tissue-specific metabolism, where the parent compound is converted into various metabolites with distinct hormonal profiles.

The synthetic steroid tibolone serves as a classic example. In different target tissues, it is metabolized into estrogenic, progestagenic, and androgenic compounds. uu.nl The 3α- and 3β-hydroxy metabolites of tibolone, which are structurally related to this compound, exhibit weak estrogenic activity. uu.nl In contrast, the Δ4-isomer of tibolone has progestagenic effects. uu.nl This tissue-specific metabolism allows for a tailored hormonal response, promoting estrogenic effects in bone while preventing stimulation in the endometrium, thereby maintaining local hormone balance. uu.nluu.nl

Furthermore, the enzymes that metabolize these steroids, such as the AKR1C family, play a dual role in homeostasis. They can activate prodrugs like tibolone into hormonally active metabolites, and they can also inactivate potent hormones, such as the conversion of 5α-dihydrotestosterone (DHT) into less active androstanediols. nih.gov The metabolism of norethisterone into largely inactive tetrahydro-metabolites is another example of a catabolic process that regulates the local concentration of the active steroid, which is fundamental to maintaining cellular homeostasis. wikipedia.org

Metabolic Pathways and Biotransformation Research of 19 Norpregn 20 Yne 3,17 Diol in Experimental Systems

Enzymatic Biotransformation Studies

The biotransformation of 19-norpregn-20-yne-3,17-diol is primarily governed by enzymatic reactions that modify its structure and, consequently, its biological activity. These reactions include oxidation and conjugation, which are fundamental to steroid metabolism.

Cytochrome P450 (CYP) enzymes are crucial in the phase I metabolism of steroids, including this compound. These enzymes introduce hydroxyl groups into the steroid nucleus, a key step in creating more water-soluble compounds for excretion. While direct studies on this compound are limited, the metabolism of related 19-norsteroids like norethindrone (B1679910) provides a model for its biotransformation. For instance, hepatic cytochrome P450 isozymes are known to be involved in the metabolic activation of acetylenic steroids. hormonebalance.org The regioselectivity of this hydroxylation can lead to various metabolites. hormonebalance.org

Research on the related compound ethinylestradiol, which shares the 17α-ethynyl group, shows that it undergoes hydroxylation at various positions, a process mediated by CYP enzymes. scispace.com It is plausible that this compound undergoes similar enzymatic modifications. The introduction of hydroxyl groups at different positions on the steroid frame, such as at C-6, C-7, or C-11, would be consistent with the known functions of CYP isozymes in steroid metabolism. scispace.com

Following phase I metabolism, the hydroxylated metabolites of this compound, as well as the parent compound itself, can undergo phase II conjugation reactions. These reactions, including sulfation and glucuronidation, further increase the water solubility of the steroid, facilitating its elimination from the body. fda.gov

Sulfotransferases are enzymes that catalyze the transfer of a sulfonate group to a hydroxyl group on the steroid. This process is known to be involved in the metabolism of related steroids. For example, ethinyl estradiol (B170435) 3-sulfate is a known metabolite, indicating that the 3-hydroxyl group is a target for sulfation. pharmaffiliates.com Similarly, glucuronidation, the attachment of a glucuronic acid moiety, is another major pathway for steroid metabolite excretion. These conjugated metabolites are then typically excreted in urine and feces. fda.gov

Identification and Characterization of Metabolites in Research Models

The identification of metabolites is a critical step in understanding the complete metabolic fate of a compound. In vitro and in vivo models are employed for this purpose, utilizing advanced analytical techniques.

In vitro systems, such as liver microsomes or hepatocytes, are valuable tools for studying metabolic stability and identifying the primary metabolites of a compound. These systems contain the necessary enzymes, like cytochrome P450s and UDP-glucuronosyltransferases, to simulate the metabolic processes that occur in the body.

For example, studies with liver microsomes have been used to investigate the hydroxylation of various steroids. hormonebalance.org The stability of a compound in these systems provides an indication of its metabolic clearance rate. Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the separation and identification of the various metabolic products formed. researchgate.net Research on the related compound ethinylestradiol has shown the formation of multiple hydroxylated metabolites in such systems. scispace.com

The structural elucidation of metabolites often requires their derivatization to enhance their detectability and provide more structural information during analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS. researchgate.net Derivatization can involve converting hydroxyl groups to more volatile or ionizable derivatives. researchgate.net

For instance, dansyl chloride is a common derivatizing agent used for steroids containing hydroxyl groups, improving their ionization efficiency for mass spectrometry. researchgate.net The fragmentation patterns of these derivatives in the mass spectrometer provide clues to the structure of the metabolite, including the position of newly introduced functional groups. The synthesis of authentic reference standards of potential metabolites is also crucial for their unambiguous identification. researchgate.net

Comparison with Related Steroid Metabolites (e.g., Norethindrone Metabolites)

The metabolic pathways of this compound can be better understood by comparing them to those of structurally related and well-studied steroids like norethindrone. This compound itself is a human metabolite of norethindrone. nih.gov

Norethindrone undergoes extensive metabolism in humans. The primary metabolic pathways for norethindrone involve the reduction of the A-ring, leading to various tetrahydro and dihydro metabolites. nih.gov Hydroxylation at different positions of the steroid nucleus also occurs. scispace.com The metabolites of norethindrone exist as both free and conjugated forms (sulfates and glucuronides). fda.gov

Given that this compound is a diol derivative of a norethindrone metabolite, it is expected to share some common metabolic routes while also potentially having unique pathways due to the presence of the additional hydroxyl group. For example, both the 3-hydroxyl and 17-hydroxyl groups of this compound could be sites for conjugation reactions.

Structure Activity Relationship Sar Studies of 19 Norpregn 20 Yne 3,17 Diol and Its Analogues

Impact of Ethynyl (B1212043) Group at C-17 on Receptor Binding and Potency

The introduction of a 17α-ethynyl group is a critical modification in the development of synthetic progestins. kup.atscispace.com This structural alteration significantly impacts the molecule's interaction with various steroid receptors, leading to changes in its biological activity profile.

The presence of the ethynyl group at the C-17 position of the steroid nucleus generally enhances progestational activity while reducing androgenic effects. scispace.comtandfonline.com For instance, the addition of an ethynyl group to the testosterone (B1683101) skeleton results in ethisterone, a compound with diminished androgenicity and notable progestational activity. kup.atscispace.com This effect is further amplified by the removal of the C-10 methyl group, as seen in norethisterone, which leads to a highly active progestin with minimal androgenic properties. kup.attandfonline.com

Studies have shown that the 17α-ethynyl group is important for avid binding to the progesterone (B1679170) receptor. google.com For example, 17α-ethynyl-19-norprogesterone demonstrates a high relative binding affinity (RBA) for the progesterone receptor. google.com Conversely, the 17β-acetyl stereoisomer of 6α-methyl-17α-ethynyl-progesterone shows greatly reduced binding affinity, highlighting the importance of the 17α-ethynyl configuration for receptor interaction. google.com

Furthermore, the 17α-ethynyl group plays a key role in the paradoxical effect of 5α-reduction on norethisterone (NET). While 5α-reduction of testosterone enhances its androgenic potency, 5α-reduced NET (5α-NET) exhibits higher binding affinity for the androgen receptor but significantly lower androgenic potency than NET itself. nih.gov This suggests that the ethynyl group is a key determinant of the biological consequences of metabolic transformations. nih.gov

It has also been observed that the 17α-ethynyl group can completely block the aromatization of 19-norsteroids into estrogenic derivatives, a metabolic pathway that can lead to estrogenic side effects. hormonebalance.org

Table 1: Impact of C-17 Ethynyl Group on Receptor Binding

| Compound | Modification | Receptor Interaction | Potency |

|---|---|---|---|

| Testosterone | - | High androgen receptor binding | Potent androgen |

| Ethisterone (17α-ethynyltestosterone) | Addition of 17α-ethynyl group | Reduced androgen receptor binding, increased progesterone receptor binding | Reduced androgenicity, increased progestational activity kup.atscispace.com |

| Norethisterone (17α-ethynyl-19-nortestosterone) | Removal of C-10 methyl group from ethisterone | High progesterone receptor binding | Highly active progestin, minimal androgenicity kup.attandfonline.com |

| 17α-ethynyl-19-norprogesterone | 17α-ethynyl group | High relative binding affinity for progesterone receptor google.com | Potent progestin |

Role of Hydroxyl Groups at C-3 and C-17 in Biological Activity

The presence and configuration of the 17-hydroxyl group are critical. In the progesterone skeleton, a free hydroxyl group at C-17 leads to a loss of progestational activity. tandfonline.com However, acetylation of this hydroxyl group can restore some of this activity. nih.gov For instance, 17α-hydroxyprogesterone has no hormonal activity and does not bind to the progesterone receptor, but its acetylated form shows some progestational effects. nih.govnih.gov

In the context of 19-norprogesterone (B1209251) derivatives, the addition of a 17α-hydroxyl group to 19-norprogesterone dramatically decreases both its affinity for the progesterone receptor and its biological activity. nih.gov However, further modifications, such as the introduction of a methyl group at C-6 and a double bond at C-6, combined with acetylation of the 17α-hydroxyl group, can lead to a potent progestin with high receptor affinity. nih.gov

The hydroxyl group at C-3 is also a key determinant of activity. The absence of an oxygenated functional group at C-3, as seen in lynestrenol (B534155) (which differs from norethindrone (B1679910) in this aspect), alters the compound's profile. scispace.comnih.gov Furthermore, the stereochemistry of the C-3 hydroxyl group is important. For example, the metabolites of tibolone (B1683150), 3α- and 3β-hydroxytibolone, exhibit different receptor binding profiles, with both binding to the estrogen receptor. nih.gov

Table 2: Influence of Hydroxyl Groups on Biological Activity

| Compound | C-3 Modification | C-17 Modification | Biological Activity |

|---|---|---|---|

| Progesterone | - | Keto group | Potent progestin |

| 17α-hydroxyprogesterone | - | 17α-hydroxyl group | No progestational activity nih.govnih.gov |

| 17α-acetoxyprogesterone | - | Acetylated 17α-hydroxyl group | Some progestational activity nih.gov |

| 19-norprogesterone | - | Keto group | Potent progestin nih.gov |

| 17α-hydroxy-19-norprogesterone | - | 17α-hydroxyl group | Dramatically decreased affinity and activity nih.gov |

| Lynestrenol | Absence of oxygenated group | 17α-ethynyl, 17β-hydroxyl | Progestational activity scispace.comnih.gov |

Influence of A-Ring Aromaticity on Estrogenic Activity

The aromatization of the A-ring of the steroid nucleus is the primary pathway for the biosynthesis of estrogens from androgens. nih.gov This structural feature, the phenolic A-ring, is characteristic of classical estrogens like estradiol (B170435) and is a key determinant of estrogenic activity. nih.govmdpi.com

Synthetic 19-norsteroids, including derivatives of 19-norpregn-20-yne-3,17-diol, generally lack an aromatic A-ring. nih.govbioscientifica.com A critical aspect of their SAR is their potential to be converted to aromatic A-ring products, which would confer estrogenic activity. However, many 19-norsteroids, particularly those with a 17α-ethynyl group like norethisterone, are not substrates for the aromatase enzyme and thus are not converted to estrogens. hormonebalance.orgnih.gov

Despite the lack of A-ring aromatization, some non-aromatic 19-norprogestins can exert estrogen-like effects. bioscientifica.com These effects are not intrinsic to the parent compounds but are mediated by their A-ring reduced metabolites. bioscientifica.com For example, the A-ring reduced tetrahydro derivatives of norethisterone have been shown to exert estrogen-like effects. bioscientifica.com Certain non-aromatic steroids, such as 5(10)-estrene-3α,17β-diol and 5(10)-estrene-3β,17β-diol, have been found to have a physiologically relevant high binding affinity for human estrogen receptors (ERα and ERβ) and can activate their transcriptional activity. nih.gov

Therefore, while the absence of A-ring aromaticity in 19-norpregnane derivatives generally precludes direct estrogenic activity, their metabolic conversion to A-ring reduced forms can lead to compounds with significant estrogen receptor binding and subsequent estrogenic responses. bioscientifica.com

Table 3: A-Ring Structure and Estrogenic Activity

| Compound Type | A-Ring Structure | Aromatization Potential | Estrogenic Activity |

|---|---|---|---|

| Endogenous Estrogens (e.g., Estradiol) | Aromatic | - | Potent agonists for ERα and ERβ nih.gov |

| Androgens (e.g., Testosterone) | Non-aromatic (Δ4-3-keto) | Substrate for aromatase | Precursors to estrogens nih.gov |

| 19-Norsteroids (e.g., Norethisterone) | Non-aromatic (Δ4-3-keto) | Not a substrate for aromatase hormonebalance.orgnih.gov | Parent compound is not estrogenic; A-ring reduced metabolites can be bioscientifica.com |

| Non-aromatic Estrenediols | Non-aromatic (reduced A-ring) | - | Can have high binding affinity for ERα and ERβ nih.gov |

Effects of Stereochemistry on Receptor Selectivity and Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor in determining the biological activity of steroids. Subtle changes in the configuration at chiral centers can profoundly influence how a molecule fits into the binding pocket of a receptor, thereby affecting its binding affinity, selectivity, and functional activity (agonist vs. antagonist).

The stereochemistry at C-17 is particularly crucial. As mentioned previously, the 17α-ethynyl configuration is vital for high-affinity binding to the progesterone receptor in certain series of compounds. google.com The corresponding 17β-ethynyl isomer would likely have a significantly different and likely lower binding affinity.

The stereochemistry of substituents also dictates receptor selectivity. For instance, the introduction of a 17α-hydroxyl group on 19-norprogesterone leads to a dramatic decrease in both affinity and activity for the progesterone receptor. nih.gov This highlights the stringent steric requirements of the receptor's binding site.

Furthermore, the stereochemistry of reduced metabolites influences their biological activity. For example, the 3α- and 3β-tetrahydro reduced metabolites of progestins mediate their neuroprotective effects, indicating that the orientation of the C-3 hydroxyl group is critical for this specific activity. bioscientifica.com

Table 4: Influence of Stereochemistry on Activity

| Compound/Feature | Stereochemical Variation | Impact on Activity |

|---|---|---|

| 6α-methyl-17-ethynylprogesterone | 17α-ethynyl vs. 17β-acetyl | 17α-ethynyl configuration is crucial for progesterone receptor binding google.com |

| Retrosteroids (9β,10α) | Altered backbone stereochemistry | Can still exhibit high progestational activity, mimicking the natural hormone's steric profile journals.co.za |

| 19-norprogesterone | Addition of 17α-hydroxyl group | Dramatic decrease in progesterone receptor affinity and activity nih.gov |

| Progestin Metabolites | 3α- vs. 3β-hydroxyl group | Both can be active, mediating specific effects like neuroprotection bioscientifica.com |

Design and Synthesis of Novel Analogues for SAR Exploration

The design and synthesis of novel analogues of this compound are driven by the insights gained from SAR studies. The goal is to create new molecules with improved potency, receptor selectivity, and pharmacokinetic profiles, while minimizing undesirable side effects.

Synthetic strategies often involve multi-step processes starting from readily available steroid precursors. nih.govresearchgate.net Key reactions in the synthesis of 19-norpregnane derivatives can include Birch reduction, oxidation, and the introduction of the ethynyl group at C-17. researchgate.net For instance, a convenient synthesis of 5β,17α-19-norpregn-20-yne-3β,17-diol and its 3α-epimer has been reported in multigram quantities from estr-4-ene-3,17-dione. nih.gov

The targeted modification of the steroid scaffold allows for the exploration of new chemical space and the probing of specific interactions with target receptors. This can involve:

Modification of the A-ring: Introducing different substituents or altering the saturation of the ring to modulate estrogenic or androgenic activity.

Modification of the B, C, and D rings: Introducing substituents at various positions to enhance potency or selectivity. For example, methylation at C-6 or C-7 has been explored in various steroid series. google.comhormonebalance.org

Modification of the C-17 side chain: Replacing the ethynyl group with other functionalities to explore interactions with the receptor's ligand-binding pocket.

Introduction of heteroatoms: Incorporating nitrogen, sulfur, or other heteroatoms into the steroid skeleton can lead to novel biological activities.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 19 Norpregn 20 Yne 3,17 Diol in Research

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of complex mixtures. For 19-Norpregn-20-yne-3,17-diol, several chromatographic methods are utilized to assess its purity and concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile steroids like this compound. nih.govsilicycle.com It is widely used for determining the purity of the bulk compound and quantifying its content in various formulations. Reversed-phase HPLC is the most common mode, typically employing a C18 stationary phase. nih.govsilicycle.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The moderate polarity of this compound allows for good retention and separation from both more polar and less polar impurities. silicycle.com Diol-based HPLC columns can also be used, offering alternative selectivity, particularly in normal-phase or hydrophilic interaction chromatography (HILIC) modes. mtc-usa.comhawach.com Chiral HPLC, utilizing chiral stationary phases (CSPs) such as those based on cyclodextrins, is essential for the separation of stereoisomers of this compound, which is critical as different isomers can exhibit varied biological activities. chromatographyonline.comnih.gov

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. oup.com Due to the low volatility of this compound, derivatization is a necessary step to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers. theses.cznih.gov Trimethylsilyl (TMS) derivatives are commonly prepared using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. nih.gov This technique is highly sensitive and specific, making it suitable for the identification of trace impurities and metabolites.

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like NH4I |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar stationary phase |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature of ~180°C, ramped to ~300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. analis.com.myresearchgate.net It is often used as a screening tool to monitor the progress of chemical reactions, to check the purity of starting materials and products, and to identify related substances. analis.com.myresearchgate.net The separation is achieved on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. analis.com.my

A solvent system, or mobile phase, is chosen to provide optimal separation of the compound from its impurities. After development, the spots are visualized, often under UV light if the compound is UV-active, or by spraying with a chemical reagent that reacts with the steroids to produce colored spots. asean.orgsilicycle.comepfl.ch The retention factor (Rf) value is then calculated to aid in identification.

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Chloroform:Acetone, 9:1 v/v) |

| Development | In a saturated chromatography tank |

| Visualization | UV light (254 nm) or staining with anisaldehyde-sulfuric acid reagent followed by heating |

Spectroscopic Detection Methods

Spectroscopic methods are used for both the quantification and structural elucidation of this compound, often in conjunction with chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of steroids in complex biological matrices such as plasma, urine, and tissue homogenates. mdpi.commdpi.comnih.gov The liquid chromatograph separates the analyte from the matrix components, and the tandem mass spectrometer provides two stages of mass analysis for unambiguous identification and quantification.

Electrospray ionization (ESI) is a common ionization technique for steroids. silae.it In the first stage of mass analysis, a specific precursor ion corresponding to the protonated or deprotonated molecule is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for very low limits of quantification. silae.it

| Parameter | Typical Conditions |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), often with additives like formic acid or ammonia |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Specific precursor ion → product ion transition for the analyte |

Sample Preparation Strategies for Research Matrix Analysis

The choice of sample preparation technique is critical for the successful analysis of this compound, as it aims to remove interfering substances from the matrix and concentrate the analyte. The most common strategies for steroid analysis in biological matrices are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids. For steroid analysis, organic solvents such as diethyl ether, ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate are commonly used to extract the analytes from the aqueous biological matrix.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid adsorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE offers higher recovery and cleaner extracts compared to LLE.

Protein Precipitation (PP) is a simpler method primarily used for plasma and serum samples. It involves adding a precipitating agent, such as acetonitrile or methanol, to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick and easy, PP may result in less clean extracts compared to LLE and SPE.

The following table summarizes the key features of these sample preparation techniques for the analysis of steroid metabolites.

| Technique | Principle | Advantages | Disadvantages | Typical Recovery |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | Labor-intensive, large solvent consumption, can form emulsions | 70-90% |

| Solid-Phase Extraction (SPE) | Selective adsorption and elution | High recovery, high selectivity, easily automated | Higher cost, requires method development | 85-105% |

| Protein Precipitation (PP) | Removal of proteins by precipitation | Fast, simple | Less clean extract, potential for matrix effects | >90% (but with high matrix interference) |

This table provides a general overview of sample preparation techniques for steroid metabolites. The actual recovery can vary depending on the specific analyte, matrix, and experimental conditions.

19 Norpregn 20 Yne 3,17 Diol As a Chemical Precursor and Research Intermediate

Synthesis of Other Steroidal Hormones and Analogues

The chemical architecture of 19-Norpregn-20-yne-3,17-diol isomers makes them valuable starting points or intermediates for the synthesis of various biologically active steroids. Their utility lies in the reactive hydroxyl and ethynyl (B1212043) groups, which can be readily modified to produce a range of derivatives.

One of the most significant applications is as a precursor in the synthesis of progestins. For instance, the isomer (17α)-19-Norpregn-5-en-20-yne-3,17-diol is a known intermediate in the laboratory preparation of Norethindrone (B1679910), a widely used progestin. synthinkchemicals.com The synthesis of specific human metabolites of norethindrone, namely 5β,17α-19-norpregn-20-yne-3β,17-diol and its 3α-diol counterpart, has been accomplished in multi-gram quantities starting from estr-4-ene-3,17-dione, providing pure standards for metabolic studies. researchgate.netnih.gov Conversely, the related compound Ethynodiol, chemically known as 19-Nor-pregn-4-en-20-yne-3,17-diol, can be synthesized from norethisterone through chemical reduction. lipidbank.jpnih.gov

Beyond direct synthesis of known hormones, these diols serve as foundational structures for creating novel analogues designed for research purposes. Scientists have synthesized a series of (17alpha,20Z)-21-(4-substituted-phenyl)-19-norpregna-1,3,5(10),20-tetraene-3,17beta-diols to serve as specific ligands for probing the hormone binding domain of the estrogen receptor-alpha (ERα). nih.gov This demonstrates the role of the parent compound structure in developing targeted molecular tools for receptor research.

| Precursor Compound | Synthesized Product/Analogue | Significance | Reference |

|---|---|---|---|

| (17α)-19-Norpregn-5-en-20-yne-3,17-diol | Norethindrone | Intermediate in progestin synthesis. | synthinkchemicals.com |

| Estr-4-ene-3,17-dione | 5β,17α-19-norpregn-20-yne-3β,17-diol | Synthesis of a human metabolite of norethindrone for research. | researchgate.netnih.gov |

| Norethisterone | Ethynodiol (19-Nor-pregn-4-en-20-yne-3,17-diol) | Formation via reduction of a progestin. | nih.gov |

| 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol base structure | (17alpha,20Z)-21-(4-substituted-phenyl)-19-norpregna-1,3,5(10),20-tetraene-3,17beta-diols | Development of research ligands for estrogen receptor studies. | nih.gov |

Role in Developing Labeled Compounds for Metabolic Studies (e.g., Deuterated Analogues)

The study of how steroids are absorbed, distributed, metabolized, and excreted (ADME) relies heavily on the use of isotopically labeled compounds. This compound analogues have been instrumental in the development of these essential research tools.

A prominent example is the deuterated form of ethinylestradiol, which is chemically named (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol. nih.gov The specifically labeled version, 17-alpha-Ethynylestradiol-2,4,16,16-D4, is a deuterium-labeled analogue used extensively in analytical and pharmacokinetic research. veeprho.comisotope.comisotope.com The incorporation of stable, heavy isotopes like deuterium (B1214612) (²H or D) into the steroid's structure does not alter its chemical behavior but increases its mass. This mass difference allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry.

This labeled compound serves as a highly reliable internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS). veeprho.comchem960.com When added to a biological sample (like blood or urine), it allows for the precise and accurate quantification of the unlabeled drug or metabolite, significantly improving the reliability of therapeutic drug monitoring, pharmacokinetic analyses, and metabolic research. veeprho.comchem960.com

| Labeled Compound | Unlabeled Analogue | Isotope | Primary Application | Reference |

|---|---|---|---|---|

| 17-alpha-Ethynylestradiol-2,4,16,16-D4 | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol (Ethinylestradiol) | Deuterium (D₄) | Internal standard for accurate quantification in LC-MS, pharmacokinetic studies, and metabolic research. | veeprho.comisotope.comchem960.comlgcstandards.com |

Use in Biochemical Assay Development and Standardization

Biochemical assays are fundamental to understanding the interaction of steroids with biological systems, particularly with hormone receptors. Derivatives of this compound are used both as tools to develop these assays and as reference standards to ensure their accuracy.

For instance, the synthesis of novel (17alpha,20Z)-21-(4-substituted-phenyl)-19-norpregna-1,3,5(10),20-tetraene-3,17beta-diols was undertaken specifically to evaluate their binding affinity and functional activity at the estrogen receptor-alpha (ERα). nih.gov Such compounds act as probes, helping scientists understand the structural requirements for receptor binding and activation.